Metabolic Fate: C19 Odd-Chain Elongation Versus Even-Chain 'Sprecher Pathway'
In a rat liver cell line (BRL-3A), exogenous 19:5n-2 (a C19 odd-chain PUFA) was shown to be metabolized into a distinct series of odd-chain products, specifically 21:5n-2, 21:6n-2, 23:5n-2, and 23:6n-2 [1]. This contrasts with the metabolism of even-chain n-3 PUFAs like EPA (20:5n-3), which follows the 'Sprecher pathway' to produce DHA (22:6n-3) via 24:6n-3 and retroconversion [2]. The distinct product profile of 19:5n-2 provides a unique metabolic tracer that cannot be achieved with common even-chain analogs.
| Evidence Dimension | Metabolic product profile (elongation/desaturation) |
|---|---|
| Target Compound Data | 19:5n-2 → 21:5n-2, 21:6n-2, 23:5n-2, 23:6n-2 (observed in BRL-3A cells) |
| Comparator Or Baseline | EPA (20:5n-3) → 22:5n-3, 24:5n-3, 24:6n-3 → 22:6n-3 (Sprecher pathway) |
| Quantified Difference | Target produces odd-carbon chain products; comparator produces even-carbon chain products. Absolute conversion efficiencies not quantified in source. |
| Conditions | BRL-3A rat liver cell line; exogenous fatty acid supplementation |
Why This Matters
This differential metabolic routing enables the use of C19:5 n-3 as a specific probe for investigating odd-chain fatty acid biochemistry, an application for which even-chain PUFAs are unsuitable.
- [1] Nakano N, et al. C19 odd-chain polyunsaturated fatty acids (PUFAs) are metabolized to C21-PUFAs in a rat liver cell line, and curcumin, gallic acid, and their related compounds inhibit their desaturation. Biosci Biotechnol Biochem. 2000 Aug;64(8):1641-50. PMID: 10993150. View Source
- [2] Sprecher H. Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochim Biophys Acta. 2000 Sep 27;1486(2-3):219-31. PMID: 11018838. View Source
